molecular formula C19H20Cl2N4O3 B2401439 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 1172488-92-4

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2401439
CAS No.: 1172488-92-4
M. Wt: 423.29
InChI Key: BCHXWBSBVHADTK-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound characterized by a complex structure that features multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process that typically involves:

  • Formation of the pyrazole ring: : Starting with an appropriate cyclopropyl derivative and hydrazine to form the pyrazole ring.

  • Morpholine-4-carbonylation: : Introducing the morpholine-4-carbonyl group via an amide coupling reaction.

  • Acetamide formation: : Finally, attaching the acetamide group with 3,4-dichlorophenylacetyl chloride under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial-scale production would likely involve the optimization of these steps to enhance yield and purity, utilizing large reactors and continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties.

  • Reduction: : Reduction reactions can occur at the carbonyl group.

  • Substitution: : The dichlorophenyl group is prone to nucleophilic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

  • Substitution: : Nucleophiles such as amines or thiols can induce substitution reactions under basic or acidic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Leads to the formation of carboxylic acids or ketones.

  • Reduction: : Yields alcohols or amines.

  • Substitution: : Produces derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its versatile functional groups, facilitating the creation of more complex molecules.

Biology and Medicine

In biological and medical research, the compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, it is examined for its role in materials science, particularly in the development of novel polymers and resins.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound likely exerts its biological effects through the inhibition of specific enzymes or receptors, modifying signal transduction pathways.

Molecular Targets and Pathways Involved

  • Enzymes: : May target kinases or proteases involved in disease pathways.

  • Receptors: : Could interact with G-protein coupled receptors or ion channels, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to similar compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide

  • 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide

  • 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Each of these compounds shares a core structure but differs in the substituents attached, leading to variations in their chemical and biological properties.

That should cover the essentials of the compound! Do you find this useful, or is there something more specific you're curious about?

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O3/c20-14-4-3-13(9-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXWBSBVHADTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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